(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
CAS No.: 1400589-80-1
Cat. No.: VC5424527
Molecular Formula: C12H23NO4
Molecular Weight: 245.319
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1400589-80-1 |
---|---|
Molecular Formula | C12H23NO4 |
Molecular Weight | 245.319 |
IUPAC Name | tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
Standard InChI | InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
Standard InChI Key | KKFSVQAEKAPAJT-VIFPVBQESA-N |
SMILES | CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—substituted with:
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A tert-butyl carbamate group at the 4-position, enhancing lipophilicity and steric protection.
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Hydroxymethyl and dimethyl groups at the 2- and 6-positions, contributing to hydrogen-bonding capacity and stereochemical specificity .
The (S)-configuration at the 6-position is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .
Key Structural Data:
Property | Value | Source |
---|---|---|
IUPAC Name | tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
SMILES | CC1(CN(CC@@HCO)C(=O)OC(C)(C)C)C | |
InChIKey | KKFSVQAEKAPAJT-SECBINFHSA-N | |
logP | 0.94 | |
Polar Surface Area | 59 Ų |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Ring Formation: Condensation of tert-butyl 4-hydroxy-2,2-dimethylmorpholine-4-carboxylate with formaldehyde under basic conditions.
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Reduction: The intermediate aldehyde is reduced to the hydroxymethyl derivative using sodium borohydride or catalytic hydrogenation .
Example Protocol:
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | Formaldehyde, KCO, THF, 0°C | 75% | 90% |
2 | NaBH, MeOH, rt | 85% | 95% |
Industrial production employs continuous-flow reactors to optimize yield (≥90%) and minimize byproducts.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a key building block in synthesizing arginase inhibitors, which modulate tumor microenvironments by altering L-arginine metabolism. A 2023 study demonstrated its utility in developing inhibitors with IC values < 100 nM against human arginase I.
Cosmetic Formulations
In dermatology, it enhances skin hydration and rheological properties in creams. A Box-Behnken design study (2024) optimized a formulation containing 2% (w/w) of the compound, achieving a 30% improvement in moisture retention compared to controls .
Specialty Materials
Its stability and low peroxide formation risk make it a solvent in polymer synthesis, particularly for polyurethane foams requiring controlled porosity .
Biological Activity and Mechanism
Enzyme Inhibition
The hydroxymethyl group forms hydrogen bonds with catalytic residues in arginase, while the tert-butyl group enhances membrane permeability. Comparative studies show 5–10× higher potency for the (S)-enantiomer over the (R)-form in enzyme assays.
Hazard Statement | Precautionary Measure |
---|---|
H302 (Harmful if swallowed) | Avoid ingestion; use PPE. |
H315 (Skin irritation) | Wear gloves and lab coat. |
H319 (Eye irritation) | Use safety goggles. |
Storage at 4°C under inert atmosphere (N) is recommended to prevent degradation .
Comparison with Analogues
Compound | logP | Bioactivity (IC) | Key Difference |
---|---|---|---|
(R)-Enantiomer (1416444-68-2) | 1.39 | 450 nM (Arginase I) | Reduced stereoselectivity |
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (879403-42-6) | 1.02 | 220 nM (Arginase I) | Amino group enhances binding |
The (S)-enantiomer’s hydroxymethyl group improves hydrogen bonding, while dimethyl substituents reduce metabolic oxidation .
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